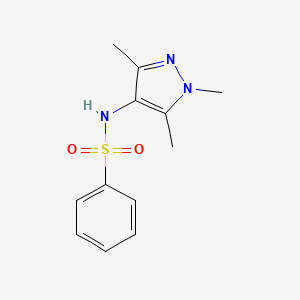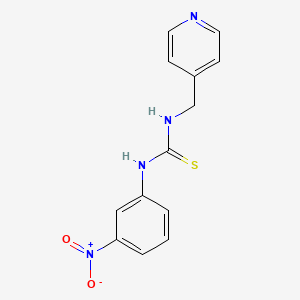
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)thiourea, also known as Nitrophenylpyridylthiourea (NPTU), is a chemical compound that has been widely used in scientific research as a tool for studying the role of thiourea derivatives in various biological processes. NPTU is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and toxicology.
Wirkmechanismus
The mechanism of action of NPTU involves the inhibition of various enzymes and the modulation of various signaling pathways in cells. NPTU has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and leading to an increase in the levels of acetylcholine in the brain. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and NF-κB pathways, leading to anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
NPTU has been shown to have a wide range of biochemical and physiological effects, including inhibition of various enzymes, anti-inflammatory and antioxidant effects, and modulation of signaling pathways. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and has also been shown to have anti-tumor effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NPTU in scientific research is its wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, one of the limitations of using NPTU is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on NPTU, including further studies on its mechanism of action and its potential therapeutic applications. Future research could also focus on the development of new derivatives of NPTU with improved properties, such as increased potency and reduced toxicity. Additionally, more research is needed to determine the safety and efficacy of NPTU in human subjects, which could lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of NPTU is a multi-step process that involves the reaction of 3-nitrobenzoyl chloride with 4-pyridinemethanethiol followed by the reaction of the resulting intermediate with ammonium thiocyanate. The final product is then purified using column chromatography to obtain the pure NPTU compound.
Wissenschaftliche Forschungsanwendungen
NPTU has been extensively used in scientific research to study the mechanism of action of thiourea derivatives in various biological processes. It has been shown to have inhibitory effects on the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. NPTU has also been shown to have anti-inflammatory and antioxidant properties, making it a valuable tool for researchers studying these processes.
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-17(19)12-3-1-2-11(8-12)16-13(20)15-9-10-4-6-14-7-5-10/h1-8H,9H2,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBDWSQUGHNUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5715842.png)
![4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5715846.png)
![methyl {4-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5715872.png)
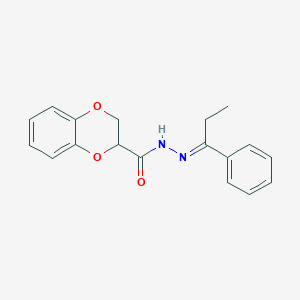
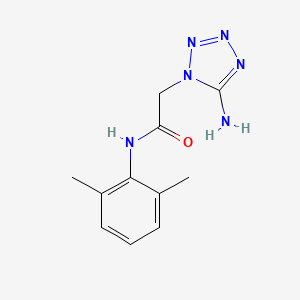

![1-[(1,8-diethyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5715891.png)
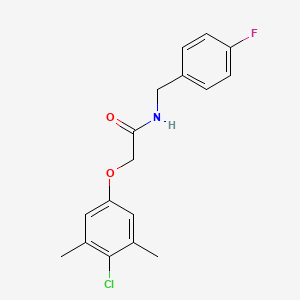

![N-[4-(1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5715913.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715925.png)
